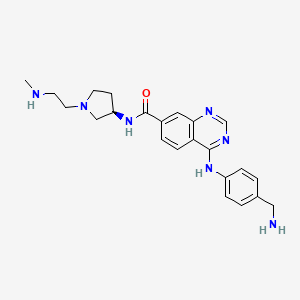

Prmt4-IN-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H29N7O |

|---|---|

Peso molecular |

419.5 g/mol |

Nombre IUPAC |

4-[4-(aminomethyl)anilino]-N-[(3R)-1-[2-(methylamino)ethyl]pyrrolidin-3-yl]quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m1/s1 |

Clave InChI |

RMIWGHBRLVZTBB-LJQANCHMSA-N |

SMILES isomérico |

CNCCN1CC[C@H](C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |

SMILES canónico |

CNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Function of PRMT4 Inhibition: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Prmt4-IN-3". This technical guide, therefore, focuses on the function, mechanism, and analysis of a representative, well-characterized Protein Arginine Methyltransferase 4 (PRMT4) inhibitor, serving as a comprehensive proxy to address the core scientific query.

Executive Summary

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-associated Arginine Methyltransferase 1 (CARM1), is a pivotal enzyme in epigenetic regulation, primarily through the methylation of histone and non-histone proteins. Its role as a transcriptional coactivator has implicated it in numerous cellular processes, and its dysregulation is linked to diseases such as cancer. This guide provides an in-depth overview of the function of PRMT4, the mechanism of action of its inhibitors, and detailed protocols for their characterization, using a representative inhibitor as a model.

The Central Role of PRMT4 in Cellular Signaling

PRMT4 is a type I protein arginine methyltransferase that catalyzes the mono- and asymmetric dimethylation of arginine residues on its substrates.[1][2] This post-translational modification is a key regulatory step in several cellular pathways:

-

Transcriptional Activation: PRMT4 is a critical coactivator for a variety of transcription factors, including nuclear hormone receptors (e.g., estrogen receptor), p53, and NF-κB.[3][4] Upon recruitment to gene promoters, it methylates histone H3 at arginine 17 and 26 (H3R17, H3R26), creating epigenetic marks that are associated with transcriptionally active chromatin.[3][5]

-

Chromatin Remodeling: The methylation of histones by PRMT4 facilitates the relaxation of chromatin structure, enhancing the accessibility of DNA to the transcriptional machinery.[6]

-

Modulation of Non-Histone Proteins: PRMT4's substrates are not limited to histones. It also methylates other proteins involved in transcription and RNA processing, such as the histone acetyltransferases p300/CBP and the SWI/SNF chromatin remodeling complex subunit BAF155, thereby fine-tuning their functions.[3][4]

-

Involvement in Disease: Due to its fundamental role in controlling gene expression, aberrant PRMT4 activity is frequently observed in various cancers, where it can drive proliferation and survival.[2]

Mechanism of Action: How PRMT4 Inhibitors Work

The majority of potent and selective PRMT4 inhibitors function through competitive inhibition of the enzyme's cofactor, S-adenosylmethionine (SAM).[5] These small molecules are designed to fit into the SAM-binding pocket of PRMT4, effectively blocking the binding of the natural methyl donor.[5] This prevents the transfer of a methyl group to arginine residues on substrate proteins, thereby abrogating the downstream signaling effects of PRMT4. The therapeutic rationale is that by inhibiting PRMT4, one can reverse the aberrant epigenetic modifications that contribute to disease pathogenesis.

The PRMT4 Signaling Cascade

The following diagram illustrates the signaling pathway leading to PRMT4-mediated gene activation and the point of intervention for a PRMT4 inhibitor.

Potency and Selectivity Profile of a Representative PRMT4 Inhibitor

The efficacy of a PRMT4 inhibitor is determined by its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (its ability to inhibit PRMT4 over other related enzymes). The following table presents illustrative data for a well-characterized PRMT4 inhibitor, TP-064.

| Enzyme Target | IC50 (nM)[7] |

| PRMT4 | <10 |

| PRMT1 | >10,000 |

| PRMT3 | >10,000 |

| PRMT5 | >10,000 |

| PRMT6 | 1,300 |

| PRMT7 | >10,000 |

| PRMT8 | >10,000 |

Key Experimental Protocols for Inhibitor Characterization

In Vitro Biochemical Assay: Direct Enzyme Inhibition

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PRMT4. A radiometric filter-binding assay is a common and robust method.

Detailed Protocol:

-

Reaction Mixture: Prepare a master mix containing reaction buffer (50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 mM PMSF), recombinant human PRMT4, and histone H3 substrate.[8]

-

Compound Plating: Add serially diluted test compound or DMSO (vehicle control) to a 96-well plate.

-

Enzyme and Substrate Addition: Add the reaction mixture to the wells containing the compound.

-

Initiation: Start the reaction by adding [³H]-S-adenosylmethionine ([³H]-SAM).[8]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[8]

-

Termination: Stop the reaction by precipitating the proteins with TCA.

-

Detection: Transfer the reaction to a filter plate, wash thoroughly, and measure the incorporated radioactivity with a scintillation counter.

-

Analysis: Normalize the data to controls and calculate the IC50 value using a suitable curve-fitting model.

Cellular Target Engagement Assay: Measuring Inhibition in Cells

This assay confirms that the inhibitor can enter cells and engage with its target, PRMT4, by measuring the methylation status of a known intracellular substrate.

Detailed Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) and treat with a range of concentrations of the PRMT4 inhibitor for 48 hours.[1]

-

Lysate Preparation: Prepare whole-cell lysates and quantify the total protein concentration.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody that specifically recognizes the asymmetrically dimethylated form of a PRMT4 substrate (e.g., BAF155).[1] A separate blot or a stripped and re-probed blot should be used to detect the total level of the substrate protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and calculate the ratio of the methylated substrate to the total substrate. Determine the cellular IC50 for the inhibition of substrate methylation by plotting the normalized signal against the inhibitor concentration.

References

- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. PRMT3 and CARM1: Emerging Epigenetic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. PRMT4 pathway - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reactionbiology.com [reactionbiology.com]

The Evolving Landscape of CARM1 Inhibition: A Technical Guide to Potent and Selective Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), is a critical epigenetic regulator involved in a myriad of cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression. Its dysregulation is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the current landscape of chemical probes targeting CARM1. While the specific entity "Prmt4-IN-3" remains unidentified in publicly accessible scientific literature, this document details the biochemical and cellular activities of several well-characterized CARM1 inhibitors: TP-064, EZM2302, iCARM1, SKI-73, and the inhibitor identified by CAS number 1020399-49-8. This guide is intended to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers in the exploration of CARM1 biology and the development of novel therapeutics.

Introduction

Protein arginine methylation is a vital post-translational modification that fine-tunes the function of proteins involved in a host of cellular activities. The protein arginine methyltransferase (PRMT) family of enzymes catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins. CARM1 is a Type I PRMT, responsible for the asymmetric dimethylation of arginine residues. Its role as a transcriptional coactivator is well-established; it methylates histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), generally leading to transcriptional activation.[1] Furthermore, CARM1 methylates a variety of non-histone proteins, including the p160 family of steroid receptor coactivators, the histone acetyltransferases p300/CBP, and components of the spliceosome, thereby influencing a wide range of cellular signaling pathways.[2][3] Given its pivotal role in gene expression and its association with various cancers, including breast, prostate, and multiple myeloma, the development of potent and selective CARM1 inhibitors is an area of intense research.

CARM1 Chemical Probes: A Quantitative Overview

The following tables summarize the available quantitative data for several prominent CARM1 chemical probes. These small molecules represent diverse scaffolds and offer valuable tools for interrogating CARM1 function.

| Compound | Target | IC50 | Cellular EC50 | Additional Notes |

| TP-064 | CARM1 | < 10 nM (biochemical) | 340 ± 30 nM (BAF155 methylation); 43 ± 10 nM (MED12 methylation) | Potent and selective inhibitor. Induces G1 cell cycle arrest in multiple myeloma cell lines.[4][5] |

| EZM2302 | CARM1 | 6 nM (biochemical) | 38 nM (PABP1 methylation); 18 nM (SmB demethylation) | Selective inhibitor with demonstrated in vivo activity in multiple myeloma xenograft models.[6] |

| iCARM1 (ZINC65534584) | CARM1 | 12.3 µM (biochemical) | 1.797 ± 0.08 µM (MCF7); 4.74 ± 0.19 µM (T47D); 2.13 ± 0.33 µM (BT474) | Identified through virtual screening; demonstrates antitumor activity in breast cancer models.[7][8][9] |

| CAS 1020399-49-8 (CARM1-IN-1) | CARM1 | 7.1 µM (PABP1 substrate); 8.6 µM | - | A cell-permeable bis-benzylidene piperidinone compound.[10][11][12] |

| SKI-73 | CARM1 | - | - | A pro-drug that is processed into active inhibitors intracellularly.[13][14] |

Table 1: Biochemical and Cellular Potency of CARM1 Inhibitors

| Compound | Selectivity Profile |

| TP-064 | Selective over other PRMT family members, with the exception of PRMT6 (IC50 = 1.3 µM).[15] |

| EZM2302 | Broad selectivity against other histone methyltransferases. |

| iCARM1 (ZINC65534584) | Specific for CARM1-mediated histone methylation (H3R17me2a and H3R26me2a) over other PRMT family members.[7] |

| CAS 1020399-49-8 (CARM1-IN-1) | >80-fold selective over PRMT1 and SET7. Little to no activity against PRMT1, PRMT5, PRMT6, and several histone lysine methyltransferases. |

| SKI-73 | The active inhibitors generated from this pro-drug are reported to be selective.[13][14] |

Table 2: Selectivity Profiles of CARM1 Inhibitors

Key Signaling Pathways Involving CARM1

CARM1 plays a crucial role in several fundamental cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two of the most well-characterized of these pathways.

Caption: CARM1 in Transcriptional Activation.

Caption: CARM1 in the DNA Damage Response.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of CARM1 inhibitors.

In Vitro CARM1 Histone Methyltransferase (HMT) Assay

This protocol describes a radiometric assay to measure the enzymatic activity of CARM1 and its inhibition.

Materials:

-

Recombinant human CARM1 (full-length or catalytic domain)

-

Histone H3 or a peptide substrate (e.g., H3 peptide amino acids 1-21)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 1 mM EDTA

-

CARM1 inhibitor (e.g., TP-064) dissolved in DMSO

-

2x Laemmli sample buffer

-

SDS-PAGE gels

-

Phosphor screen and imager

Procedure:

-

Prepare a reaction master mix containing assay buffer and the histone H3 substrate (final concentration 1-5 µM).

-

Add the CARM1 inhibitor at various concentrations to the master mix. Include a DMSO vehicle control.

-

Initiate the reaction by adding recombinant CARM1 (final concentration 50-100 nM) and [³H]-SAM (final concentration 1 µM).

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen overnight.

-

Image the screen and quantify the radioactive signal in the histone H3 band to determine the extent of methylation and calculate IC50 values for the inhibitor.

Cellular Assay for BAF155 Methylation by Western Blot

This protocol details the steps to assess the effect of a CARM1 inhibitor on the methylation of an endogenous substrate, BAF155, in cells.

Materials:

-

Human cell line (e.g., HEK293T, MCF7)

-

CARM1 inhibitor (e.g., EZM2302)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibodies: anti-methylated BAF155 (specific for the CARM1-mediated mark), anti-total BAF155, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the CARM1 inhibitor at a range of concentrations for 48-72 hours. Include a DMSO vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against methylated BAF155 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and a chemiluminescence imager.

-

Strip the membrane and re-probe with antibodies against total BAF155 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of BAF155 methylation.

Quantitative Real-Time PCR (qRT-PCR) for CARM1 Target Gene Expression

This protocol is for analyzing the effect of CARM1 inhibition on the expression of its target genes.

Materials:

-

Human cell line

-

CARM1 inhibitor

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with the CARM1 inhibitor or DMSO for 24-48 hours.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

Set up the qPCR reactions in triplicate, containing cDNA, SYBR Green master mix, and forward and reverse primers for each gene.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Calculate the fold change in gene expression in inhibitor-treated cells relative to the DMSO control.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for characterizing a CARM1 inhibitor and the logical relationship of CARM1's function in transcriptional regulation.

References

- 1. embopress.org [embopress.org]

- 2. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. CARM1-IN-1| CAS 1020399-49-8|DC Chemicals [dcchemicals.com]

- 11. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BAF155 methylation drives metastasis by hijacking super-enhancers and subverting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PRMT4/CARM1 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a pivotal epigenetic regulator that plays a critical role in the transcriptional activation of a wide array of genes. As a Type I PRMT, it catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification is integral to various cellular processes, including signal transduction, cell proliferation and differentiation, DNA damage repair, and mRNA splicing.[1][2][3] Dysregulation of PRMT4 activity has been implicated in numerous pathologies, most notably in cancer, making it an attractive target for therapeutic intervention.[4][5][6] This in-depth technical guide provides a comprehensive overview of the core functions of PRMT4 in gene transcription, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.

The Core Mechanism of PRMT4 in Transcriptional Regulation

PRMT4 functions primarily as a transcriptional coactivator, enhancing the activity of various transcription factors to promote gene expression.[1][2] Its mechanism of action is multifaceted, involving the direct methylation of histone and non-histone proteins within the transcriptional machinery.

1.1. Histone Methylation:

PRMT4 specifically methylates histone H3 at arginine 17 (H3R17), arginine 26 (H3R26), and arginine 42 (H3R42), as well as histone H4.[1][7][8][9] These methylation events are generally associated with active transcription.[1] The asymmetric dimethylation of H3R17 (H3R17me2a) is a particularly well-characterized mark of transcriptional activation.[10] This modification can facilitate the recruitment of other coactivators and chromatin remodeling complexes, leading to a more open chromatin structure that is permissive for transcription.[2][9]

1.2. Non-Histone Substrate Methylation:

Beyond histones, PRMT4 methylates a diverse range of non-histone proteins involved in gene regulation. Key substrates include:

-

p160 Steroid Receptor Coactivators (e.g., GRIP1/SRC-2): PRMT4 was initially identified through its interaction with the p160 family of coactivators.[2][3] Methylation of these proteins enhances their coactivator function for nuclear hormone receptors.[7]

-

p300/CBP: The histone acetyltransferases p300 and CBP are crucial transcriptional coactivators. PRMT4 methylates p300/CBP, which can modulate their activity and substrate specificity.[7][11][12] This interplay between arginine methylation and lysine acetylation is a key aspect of transcriptional regulation.

-

NF-κB (p65/RelA): PRMT4 can directly interact with and methylate the p65 subunit of NF-κB, a key regulator of inflammatory and immune responses. This methylation enhances NF-κB's transcriptional activity.[13]

-

c-Myb: In hematopoietic cells, PRMT4 acts as a coactivator for the transcription factor c-Myb, playing a role in cell proliferation and differentiation.[8][14]

-

RUNX1: PRMT4 can methylate the transcription factor RUNX1, influencing myeloid differentiation.[15]

-

Splicing Factors: PRMT4 has been shown to methylate splicing factors such as CA150, linking transcription to pre-mRNA splicing.[2][10]

The methylation of these and other substrates by PRMT4 ultimately leads to the assembly of active transcription complexes at gene promoters and enhancers, driving the expression of target genes.

Signaling Pathways Involving PRMT4

PRMT4 is a key component of several major signaling pathways, acting as a crucial downstream effector that translates extracellular signals into changes in gene expression.

2.1. Nuclear Hormone Receptor Signaling:

PRMT4 plays a well-established role in signaling pathways mediated by nuclear hormone receptors, such as the estrogen receptor (ER), androgen receptor (AR), and retinoic acid receptor (RAR).[7][11] Upon ligand binding, these receptors recruit a cascade of coactivators, including the p160 family and p300/CBP. PRMT4 is subsequently recruited to this complex, where it methylates histones and other coactivators to potentiate gene transcription.[7][11]

dot

Caption: PRMT4 in Nuclear Hormone Receptor Signaling.

2.2. NF-κB Signaling Pathway:

In response to inflammatory stimuli like TNFα or LPS, the NF-κB pathway is activated. The p65 subunit of NF-κB translocates to the nucleus and, in concert with coactivators like p300/CBP, drives the expression of pro-inflammatory genes. PRMT4 is recruited to this complex and enhances NF-κB-dependent transcription by methylating both p65 and histone H3.[13]

dot

References

- 1. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome wide comparative analysis of the effects of PRMT5 and PRMT4/CARM1 arginine methyltransferases on the Arabidopsis thaliana transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.org [mdanderson.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]

- 6. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis [elifesciences.org]

- 9. m.youtube.com [m.youtube.com]

- 10. claredavieslab.org [claredavieslab.org]

- 11. researchgate.net [researchgate.net]

- 12. Methods for PRMT4 (CARM1) cellular assay [zenodo.org]

- 13. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 14. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PRMT4 blocks myeloid differentiation by assembling a methyl-RUNX1-dependent repressor complex - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Prmt4-IN-3 on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical epigenetic regulator that catalyzes the methylation of arginine residues on both histone and non-histone proteins. Its activity is intrinsically linked to transcriptional activation and has been implicated in various diseases, including cancer. This technical guide provides an in-depth overview of a potent and selective PRMT4 inhibitor, here exemplified by TP-064 (as a stand-in for the conceptual Prmt4-IN-3), and its effects on histone methylation. This document details the inhibitor's mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways.

Introduction to PRMT4 and its Role in Histone Methylation

PRMT4 is a Type I protein arginine methyltransferase that primarily catalyzes the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1] A key function of PRMT4 is the methylation of histone H3 at arginines 2, 17, and 26 (H3R2, H3R17, H3R26). These methylation events are generally associated with transcriptional activation.[2] PRMT4 is recruited to chromatin by transcriptional activators, where it methylates histones, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[3][4] Dysregulation of PRMT4 activity has been linked to the progression of several cancers, making it a compelling target for therapeutic intervention.[5]

TP-064: A Potent and Selective PRMT4 Inhibitor

Given the absence of public information on a specific molecule named "this compound," this guide will focus on a well-characterized, potent, and selective PRMT4 inhibitor, TP-064, as a representative example.

TP-064 is a small molecule inhibitor of PRMT4 with high potency and selectivity.[6][7][8] It acts as a competitive inhibitor at the S-adenosylmethionine (SAM) binding site, the methyl donor for the methylation reaction.[2] By occupying this site, TP-064 prevents PRMT4 from transferring a methyl group to its substrates.

Quantitative Data on TP-064 Activity

The inhibitory activity of TP-064 has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

| Biochemical Activity of TP-064 | |

| Target | IC50 |

| PRMT4 (CARM1) | <10 nM[6][7][8] |

| PRMT6 | 1.3 µM[1][7] |

| Other PRMTs | Inactive[1][7] |

| Cellular Activity of TP-064 | |

| Substrate | IC50 |

| Dimethylation of BAF155 | 340 nM[6][7][8] |

| Dimethylation of MED12 | 43 nM[6][7][8] |

| In Vitro Biological Effects of TP-064 | |

| Effect | Observation |

| Inhibition of Multiple Myeloma Cell Proliferation | Dose-dependent inhibition of NCI-H929, RPMI8226, and MM.1R cell lines.[6] |

| Cell Cycle Arrest | Induction of G1 phase arrest in NCI-H929 cells.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PRMT4 inhibitors like TP-064 on histone methylation.

Biochemical Assay for PRMT4 Inhibition (LC-MS/MS Method)

This assay directly measures the enzymatic activity of PRMT4 and its inhibition.[9]

Materials:

-

Recombinant human CARM1 (PRMT4)

-

PABP1 (456-466) substrate peptide

-

S-adenosylmethionine (AdoMet)

-

Assay Buffer: 20 mM Tris (pH 8), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT

-

Quenching Solution: 0.1% formic acid

-

TP-064 or other inhibitors

-

LC-MS/MS system

Procedure:

-

Prepare inhibitor solutions at various concentrations. For compounds not soluble in water, use DMSO as a solvent and dilute to a final DMSO concentration of <1% in the assay.

-

In a microplate, incubate 20 µL of CARM1 enzyme with 10 µL of the inhibitor solution for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a mixture containing the PABP1 peptide substrate and AdoMet (final concentrations of 12 µM and 10 µM, respectively).

-

Incubate the reaction for 2 hours at room temperature.

-

Quench the reaction by adding 10 µL of 0.1% formic acid solution to 30 µL of the reaction mixture.

-

Analyze the formation of the methylated peptide product by LC-MS/MS. The amount of product is quantified to determine the percent inhibition at each inhibitor concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for Histone Methylation

This protocol is used to assess the levels of specific histone methylation marks in cells treated with a PRMT4 inhibitor.[10][11][12][13]

Materials:

-

Cell culture reagents

-

TP-064 or other inhibitors

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels (high percentage, e.g., 15% for better histone resolution)

-

Transfer apparatus and nitrocellulose membrane (0.2 µm pore size is recommended for histones)

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-H3R17me2a, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of TP-064 for the desired time (e.g., 72 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Sonicate the lysate to shear DNA and ensure complete lysis.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific histone modification (e.g., anti-H3R17me2a) overnight at 4°C with gentle agitation. Use an antibody against total histone H3 as a loading control on a separate blot or after stripping the first one.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the signal of the methylated histone to the total histone signal to determine the relative change in methylation.

-

Mass Spectrometry Analysis of Histone Methylation

This method provides a comprehensive and unbiased quantification of various histone modifications.[14][15][16][17][18]

Materials:

-

Histone acid extraction reagents (e.g., 0.2 M H2SO4)

-

Propionic anhydride

-

Ammonium hydroxide

-

Trypsin

-

Hydroxylamine

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Histone Extraction and Derivatization:

-

Isolate nuclei from treated and untreated cells.

-

Extract histones using an acid extraction method.

-

Derivatize the histones by adding propionic anhydride and ammonium hydroxide to propionylate the ε-amino groups of unmodified and monomethylated lysines. This prevents tryptic cleavage at these sites and increases peptide hydrophobicity.

-

-

Digestion and Second Derivatization:

-

Digest the propionylated histones with trypsin, which will now primarily cleave at arginine residues.

-

Derivatize the newly generated N-termini of the peptides with another round of propionylation.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).

-

The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra are used to identify the peptide sequence and the location and type of post-translational modifications.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a histone protein database to identify modified peptides.

-

Quantify the relative abundance of each modified peptide by comparing its peak intensity across different samples (e.g., inhibitor-treated vs. control).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PRMT4 and a typical experimental workflow for inhibitor testing.

Caption: Mechanism of action of TP-064 as a PRMT4 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PRMT4 pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. origene.com [origene.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. bio-rad.com [bio-rad.com]

- 14. researchgate.net [researchgate.net]

- 15. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unraveling the Cellular Impact of PRMT4 Inhibition: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Prmt4-IN-3" is not available in the public domain. This guide will therefore focus on the well-characterized, potent, and selective PRMT4 inhibitor, TP-064 , as a representative tool compound to explore the cellular pathways affected by the inhibition of Protein Arginine Methyltransferase 4 (PRMT4/CARM1). The principles and methodologies described herein are broadly applicable to the study of other PRMT4 inhibitors.

Introduction to PRMT4 (CARM1)

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a crucial enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone proteins.[1] As a type I PRMT, it is responsible for mono- and asymmetric dimethylation of its substrates.[2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and signal transduction.[1][3] Dysregulation of PRMT4 activity has been implicated in various diseases, most notably in cancer, where its overexpression is linked to breast, prostate, and colorectal cancers.[1]

Mechanism of Action of PRMT4 Inhibitors

PRMT4 inhibitors are small molecules designed to block the enzymatic activity of PRMT4.[1] TP-064, a potent and selective inhibitor, demonstrates a non-competitive mode of inhibition with respect to both SAM and the peptide substrate.[4] It binds to the substrate-binding pocket of PRMT4, preventing the methylation of its target proteins.[4]

Cellular Pathways Modulated by PRMT4 Inhibition

Inhibition of PRMT4 by compounds like TP-064 leads to significant alterations in several key cellular signaling pathways.

Transcriptional Regulation and Chromatin Remodeling

PRMT4 is a well-established transcriptional coactivator. It methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with active gene transcription.[5] Inhibition of PRMT4 leads to a global reduction in H3R17me2a levels, resulting in chromatin condensation and transcriptional repression of target genes.

Furthermore, PRMT4 methylates several non-histone proteins involved in transcription, including components of the SWI/SNF chromatin remodeling complex, such as BAF155, and the Mediator complex subunit MED12.[2][4] TP-064 treatment effectively reduces the methylation of these substrates in a dose-dependent manner.[2][4]

References

- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone arginine methyltransferase CARM1 selective inhibitor TP-064 induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to PRMT4 (CARM1) as a Therapeutic Target

An In-depth Technical Guide to the Discovery and Development of PRMT4 Inhibitors for Researchers, Scientists, and Drug Development Professionals

A Note on Prmt4-IN-3: While the initial query specified "this compound," a thorough review of the scientific literature did not yield a specific compound with this designation. It is plausible that this is a typographical error or refers to a less-documented internal compound. However, a closely named selective inhibitor, PRMT4-IN-1, is commercially available with a reported IC50 of 3.2 nM. Due to the limited public information on PRMT4-IN-1, this guide will focus on a well-characterized, potent, and selective PRMT4 inhibitor, MS049, for which detailed discovery and development data are available. This will allow for a comprehensive overview that fulfills the core requirements of this technical guide.

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I PRMT that catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA repair.[1] PRMT4's substrates are diverse and include histone H3 (at arginines 17 and 26), the transcriptional coactivators p300/CBP, and components of the mediator complex like MED12.[1][2]

Dysregulation of PRMT4 activity has been implicated in numerous diseases, particularly cancer. Overexpression of PRMT4 is observed in various malignancies, including acute myeloid leukemia (AML), breast, prostate, and colorectal cancers.[1] Its role in promoting cancer cell proliferation and survival has established PRMT4 as a promising therapeutic target for the development of novel anti-cancer agents.[1]

Discovery and Development of MS049: A Potent and Selective Dual PRMT4/PRMT6 Inhibitor

The discovery of MS049 originated from a fragment-based drug discovery approach, starting with a fragment-like inhibitor of type I PRMTs, compound 4 .[1] Structure-activity relationship (SAR) studies were conducted to optimize this initial hit by exploring three key regions of its scaffold. This led to the identification of MS049 (also referred to as compound 17 in the primary literature) as a potent dual inhibitor of PRMT4 and PRMT6.[1]

Data Presentation: Biochemical and Cellular Activity of MS049 and Analogs

The following tables summarize the quantitative data for MS049 and related compounds from the primary discovery publication.[1]

Table 1: In Vitro Biochemical Potency of MS049 and Related Compounds against PRMTs [1]

| Compound | PRMT1 IC50 (μM) | PRMT3 IC50 (μM) | PRMT4 IC50 (nM) | PRMT5 IC50 (μM) | PRMT6 IC50 (nM) | PRMT7 IC50 (μM) | PRMT8 IC50 (μM) |

| MS049 (17) | >100 | >100 | 34 ± 10 | >100 | 43 ± 7 | >100 | 1.1 ± 0.1 |

| 4 | 19 ± 1 | 11 ± 1 | 300 ± 20 | >100 | 300 ± 30 | >100 | 2.0 ± 0.2 |

| MS049N (46) | >100 | >100 | >100,000 | >100 | >100,000 | >100 | >100 |

Table 2: Cellular Activity of MS049 [1]

| Assay | Cell Line | IC50 (μM) |

| Med12-Rme2a Inhibition | HEK293 | 1.4 ± 0.1 |

| H3R2me2a Inhibition (PRMT6) | HEK293 | 0.9 ± 0.1 |

Experimental Protocols

In Vitro PRMT Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of PRMT enzymes.

Methodology: A radioactivity-based filter-binding assay was employed.[1]

-

Reaction Mixture: Prepare a reaction mixture containing the respective PRMT enzyme, a histone peptide substrate (e.g., histone H3 for PRMT4), and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor in the appropriate assay buffer.

-

Compound Incubation: Add varying concentrations of the test compound (e.g., MS049) to the reaction mixture.

-

Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction and transfer the mixture to a filter plate (e.g., phosphocellulose or SAM2® Biotin Capture Membrane).

-

Washing: Wash the filter plate to remove unincorporated [³H]-SAM.

-

Detection: Add a scintillation cocktail to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit the methylation of a specific substrate in a cellular context.

Methodology: Western blotting was used to detect the levels of asymmetrically dimethylated MED12 (Med12-Rme2a), a known substrate of PRMT4.[1][2]

-

Cell Culture and Treatment: Culture HEK293 cells under standard conditions. Treat the cells with varying concentrations of the test compound (e.g., MS049) for a specified duration (e.g., 72 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for the methylated substrate (e.g., anti-Med12-Rme2a).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total MED12 or β-actin). Plot the normalized values against the compound concentration to determine the cellular IC50.

Mandatory Visualizations

PRMT4 Signaling Pathway in Transcriptional Activation

Caption: PRMT4-mediated transcriptional activation pathway.

Experimental Workflow for MS049 Discovery

Caption: Workflow for the discovery of the PRMT4/6 inhibitor MS049.

Logical Relationship of PRMT Inhibition and Cellular Effects

Caption: Mechanism of action of a PRMT4 inhibitor leading to cellular effects.

References

the role of PRMT4 in cancer cell proliferation

An In-depth Technical Guide on the Role of PRMT4 in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in the proliferation of cancer cells. It details the molecular mechanisms, involvement in key signaling pathways, and its emergence as a significant therapeutic target.

Introduction to PRMT4/CARM1

Protein Arginine Methyltransferase 4 (PRMT4/CARM1) is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine to arginine residues on both histone and non-histone proteins, resulting in the formation of asymmetric dimethylarginine (aDMA).[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA processing, and signal transduction.[3][4] Aberrant expression and activity of PRMT4 have been implicated in the pathogenesis of various cancers, including breast, colorectal, prostate, and hepatocellular carcinomas, where it often correlates with poor prognosis.[3][4][5][6][7][8]

Mechanism of Action in Transcriptional Regulation

PRMT4 primarily functions as a transcriptional coactivator.[3][5][9] Its enzymatic activity is central to its role in promoting gene expression programs that favor cancer cell proliferation.

-

Histone Methylation: PRMT4 methylates histone H3 at arginine residues 17 and 26 (H3R17me2a and H3R26me2a).[5][10][11] These modifications serve as epigenetic marks that are associated with active gene transcription, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[9]

-

Non-Histone Substrate Methylation: Beyond histones, PRMT4 targets a variety of non-histone proteins, altering their function and contributing to oncogenesis. A key example is the methylation of BAF155, a core subunit of the SWI/SNF chromatin-remodeling complex, which enhances the expression of genes regulated by the c-Myc oncogene.[5]

Role of PRMT4 in Key Cancer-Related Signaling Pathways

PRMT4 influences several critical signaling pathways that are frequently dysregulated in cancer, thereby promoting uncontrolled cell proliferation.

pRb-E2F1 Pathway

The Retinoblastoma protein (pRb) is a tumor suppressor that controls the cell cycle by inhibiting the E2F1 transcription factor. PRMT4 negatively regulates pRb's function through direct methylation.[5][12] This methylation event promotes the subsequent phosphorylation of pRb by cyclin-dependent kinases (CDKs), leading to the dissociation of E2F1.[12] Liberated E2F1 can then activate the transcription of genes essential for S-phase entry, such as Cyclin E, driving cell cycle progression.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Global mapping of c-Myc binding sites and target gene networks in human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Protein Arginine Methyltransferase 5 (PRMT5) in WNT/β--CATENIN proliferative signaling in breast cancer [qspace.qu.edu.qa]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. CARM1 coactivator associated arginine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CARM1 hypermethylates the NuRD chromatin remodeling complex to promote cell cycle gene expression and breast cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Protein arginine methyltransferase 5 (PRMT5) activates WNT/βâcatenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - Figshare [manara.qnl.qa]

- 11. PRMT5/Wnt4 axis promotes lymph-node metastasis and proliferation of laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Prmt4-IN-3: A Technical Guide to a Potent Tool for Epigenetic Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Prmt4-IN-3, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1), for its application as a research tool in the field of epigenetic regulation. This document details the inhibitor's mechanism of action, quantitative data on its activity, and detailed protocols for its use in key cellular assays.

Introduction to PRMT4 and the Role of this compound

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of gene transcription, chromatin remodeling, RNA splicing, and signal transduction. Key substrates of PRMT4 include histone H3 at arginines 17 and 26 (H3R17 and H3R26), as well as non-histone proteins such as BAF155, MED12, and the tumor suppressor pRb. Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer.

This compound (also known as MS049 or compound 17) is a potent and selective, cell-active dual inhibitor of PRMT4 and PRMT6.[1][2][3] Its high affinity and selectivity make it an invaluable chemical probe for elucidating the specific biological functions of PRMT4 and for validating it as a therapeutic target. This guide will focus on the characterization and application of this compound as a tool to investigate PRMT4-mediated epigenetic regulation.

Quantitative Data

The inhibitory activity and selectivity of this compound (MS049) have been extensively characterized through biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound (MS049)

| Target | IC50 (nM) |

| PRMT4 | 34 |

| PRMT6 | 43 |

| PRMT1 | >13,000 |

| PRMT3 | >22,000 |

| PRMT8 | 1,600 |

Data compiled from Shen et al., 2016.[1][2][3]

Table 2: Cellular Activity of this compound (MS049) in HEK293 Cells

| Cellular Target | Assay | Cellular IC50 (µM) |

| PRMT4 | Reduction of Med12-Rme2a | 1.4 |

| PRMT6 | Reduction of H3R2me2a | 0.97 |

Data compiled from Shen et al., 2016.[1]

This compound demonstrates excellent selectivity for PRMT4 and PRMT6 over other PRMT family members, with over 30-fold selectivity against PRMT8 and over 300-fold selectivity against PRMT1 and PRMT3.[4] It shows no significant inhibition of type II (PRMT5) and type III (PRMT7) PRMTs, nor a broad panel of other epigenetic modifiers and non-epigenetic targets.[1][2][3][4]

Mechanism of Action

This compound acts as a competitive inhibitor at the arginine-binding site of PRMT4. The ethylenediamino group present in its structure serves as an arginine mimetic, forming hydrogen bonds within the substrate-binding pocket of the enzyme.[1] By occupying this site, this compound prevents the binding of protein substrates, thereby inhibiting the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the target arginine residue.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PRMT4 signaling pathway and a general workflow for studying the effects of this compound on cellular processes.

References

- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MS049 | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to PRMT4 Substrates and Prmt4-IN-3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It details its substrates, the molecular pathways it governs, and the inhibitory effects of Prmt4-IN-3. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Introduction to PRMT4 (CARM1)

Protein Arginine Methyltransferase 4 (PRMT4/CARM1) is a key enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. As a member of the type I PRMT family, it is responsible for creating both monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA). This post-translational modification is a critical regulatory mechanism in a multitude of cellular processes.

PRMT4 plays a significant role in transcriptional regulation by acting as a coactivator for a variety of transcription factors, including nuclear hormone receptors. Its enzymatic activity on both histone and non-histone protein substrates modulates chromatin structure, signal transduction, and DNA repair pathways. The dysregulation of PRMT4 has been implicated in several diseases, most notably in cancer, where its overexpression has been linked to malignancies such as breast, prostate, and colorectal cancers. This has positioned PRMT4 as a promising target for therapeutic intervention.

PRMT4 Substrates

PRMT4 methylates a diverse range of proteins, influencing their function and downstream cellular events. These substrates can be broadly categorized into histone and non-histone proteins.

Histone Substrates

PRMT4 is a well-established histone methyltransferase, primarily targeting arginine residues on the N-terminal tail of histone H3. These modifications are generally associated with transcriptional activation.

-

Histone H3 at Arginine 17 (H3R17): Methylation of H3R17 is a key mark of active gene transcription.

-

Histone H3 at Arginine 26 (H3R26): This modification is also linked to transcriptionally active chromatin.

-

Histone H3 at Arginine 2 (H3R2): While less characterized, methylation at this site also contributes to the regulation of gene expression.

-

Histone H3 at Arginine 42 (H3R42): Methylation of H3R42 by PRMT4 is associated with the transcriptional activation of target genes.[1]

Non-Histone Substrates

In addition to histones, PRMT4 methylates a wide array of non-histone proteins, thereby regulating various cellular processes beyond chromatin remodeling. A global quantitative mass spectrometry approach in breast cancer cell lines has identified over 130 novel CARM1 protein substrates.

| Substrate Class | Specific Substrates | Function Regulated by Methylation |

| Transcriptional Coactivators | p160 family (e.g., SRC-1, GRIP1), CBP/p300 | Transcriptional activation, partitioning of coactivator pools.[2] |

| Chromatin Remodelers | BAF155 (a subunit of the SWI/SNF complex) | Chromatin accessibility and gene expression.[3] |

| RNA Polymerase II Machinery | MED12 (a subunit of the Mediator complex) | Transcriptional regulation.[3] |

| RNA-Binding Proteins | PABP1, CA150 | RNA processing and stability.[3] |

| Tumor Suppressors | Retinoblastoma protein (pRb) | Cell cycle control; methylation promotes E2F-1 dissociation.[4] |

This compound: A Potent PRMT4 Inhibitor

This compound (also known as compound 56) is a potent inhibitor of PRMT4.[5] Its development and characterization are crucial for understanding the therapeutic potential of targeting PRMT4.

Quantitative Inhibitory Data

The following table summarizes the inhibitory activity of this compound and other selected PRMT4 inhibitors.

| Inhibitor | Target | IC50 (nM) | Notes |

| This compound (compound 56) | PRMT4 | 37 | Potent inhibitor of Class I PRMTs.[2][5] |

| TP-064 | PRMT4 | <10 | Selective chemical probe; inhibits dimethylation of BAF155 (IC50 = 340 nM) and MED12 (IC50 = 43 nM).[3] |

| MS049 | PRMT4 / PRMT6 | 34 / 43 | Potent, selective, and cell-active dual inhibitor. |

| SGC2085 | CARM1 (PRMT4) | 50 | Selective inhibitor. |

Signaling Pathways and Experimental Workflows

The intricate role of PRMT4 in cellular function is best understood through its signaling pathways and the experimental workflows used to elucidate them.

PRMT4 in Steroid Hormone Receptor Signaling

PRMT4 is a key coactivator in steroid hormone receptor signaling. Upon ligand binding, the receptor recruits a complex of coactivators, including the p160 family and CBP/p300, which in turn recruit PRMT4. PRMT4 then methylates histone H3, leading to chromatin decompaction and transcriptional activation of target genes. Furthermore, PRMT4 can methylate CBP, which inhibits its interaction with other transcription factors like CREB, thereby fine-tuning gene expression programs.[2]

Experimental Workflow for Identifying PRMT4 Substrates

A common workflow to identify novel PRMT4 substrates involves quantitative mass spectrometry. This approach compares the levels of arginine methylation in cells with normal PRMT4 activity versus cells where PRMT4 has been knocked out or knocked down.

References

Prmt4-IN-3: A Technical Guide to its Effects on Non-Histone Protein Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a pivotal enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine to arginine residues on both histone and a diverse array of non-histone protein substrates. This post-translational modification plays a critical role in regulating numerous cellular processes, including transcriptional activation, signal transduction, and RNA processing.[1][2][3] Dysregulation of PRMT4 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.[1][2] Prmt4-IN-3 is a small molecule inhibitor designed to target the enzymatic activity of PRMT4. This technical guide provides an in-depth overview of the effects of this compound on the methylation of key non-histone protein substrates, presenting quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows.

This compound and its Impact on Non-Histone Protein Methylation: Quantitative Analysis

While specific quantitative data for this compound on a wide range of non-histone substrates remains an active area of research, studies on structurally similar and functionally related PRMT4 inhibitors provide valuable insights into the expected efficacy. The following table summarizes key quantitative data for PRMT4 inhibitors on various non-histone protein substrates.

| Inhibitor | Substrate | Cell Line | Assay Type | IC50 | Citation |

| Compound 17* | Med12 | HEK293 | Cellular | 1.4 µM | [4] |

| TP-064 | BAF155 | HEK293T | Cellular | 340 nM | [5] |

| TP-064 | MED12 | HEK293T | Cellular | 43 nM | [5] |

| TP-064 | PPARγ | - | In Vitro | Abolishes Methylation | [6] |

| GSK3368715 | Type I PRMTs | - | Biochemical | PRMT4: 1148 nM | [5] |

| SGC2085 | PRMT4 | - | Biochemical | 50 nM | [5] |

| PRMT4-IN-1 | PRMT4 | - | Biochemical | 3.2 nM | [5] |

*Compound 17 is a dual inhibitor of PRMT4 and PRMT6 with a chemical structure similar to that of this compound.

Key Non-Histone Substrates of PRMT4 and the Effect of Inhibition

PRMT4 modulates the function of a multitude of non-histone proteins involved in critical cellular signaling pathways. Inhibition of PRMT4 by compounds such as this compound is expected to disrupt these interactions and downstream cellular events.

Transcriptional Coactivators: p300/CBP and SRC-3

The histone acetyltransferases p300 and CREB-binding protein (CBP), along with the steroid receptor coactivator-3 (SRC-3), are well-established non-histone substrates of PRMT4.[7] Methylation of these coactivators by PRMT4 can modulate their activity and their interactions with other proteins, thereby influencing gene expression.[8] Inhibition of PRMT4 is predicted to alter the methylation status of p300/CBP and SRC-3, consequently affecting the transcriptional programs they regulate.

Transcription Factors: NF-κB and c-Myb

PRMT4 has been shown to methylate and regulate the activity of key transcription factors, including NF-κB and c-Myb.[9][10] Methylation can impact their DNA binding affinity, protein-protein interactions, and ultimately their ability to activate or repress target genes.[10] The use of this compound would be anticipated to block these methylation events, offering a mechanism to modulate the activity of these critical transcription factors.

RNA-Binding Proteins: PABP1

Poly(A)-binding protein 1 (PABP1) is another important non-histone substrate of PRMT4.[11] Methylation of PABP1 is thought to play a role in regulating its function in mRNA stability and translation. Inhibition of PRMT4 by this compound could therefore impact post-transcriptional gene regulation.

Other Notable Substrates: MED12, BAF155, and PPARγ

Recent studies have identified additional non-histone targets of PRMT4, including the Mediator complex subunit MED12, the SWI/SNF complex component BAF155, and the nuclear receptor PPARγ.[6][11] The methylation of these proteins by PRMT4 has been shown to be sensitive to inhibition by selective PRMT4 inhibitors like TP-064, highlighting the potential for this compound to modulate the diverse cellular processes governed by these proteins.[5][6]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of PRMT4 with its non-histone substrates and the experimental approaches to study the effects of inhibitors like this compound, the following diagrams are provided.

Caption: PRMT4-mediated methylation of non-histone substrates and its inhibition by this compound.

Caption: Workflow for an in vitro PRMT4 methylation assay to assess inhibitor efficacy.

Caption: Workflow for a cellular assay to determine the effect of this compound on non-histone protein methylation.

Experimental Protocols

In Vitro Radiometric Methylation Assay

This protocol is adapted from standard radiometric methyltransferase assays and can be used to quantify the inhibitory effect of this compound on the methylation of a specific non-histone substrate.[12][13][14]

Materials:

-

Recombinant human PRMT4

-

Purified recombinant non-histone substrate protein (e.g., p300, SRC-3, etc.)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager screen and scanner

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PRMT4 (e.g., 50-100 nM), and the purified non-histone substrate (e.g., 1-2 µM).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding [³H]-SAM to a final concentration of 1-2 µM.

-

Incubate the reactions at 30°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen overnight.

-

Scan the screen and quantify the radioactive signal in the band corresponding to the methylated substrate.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Western Blot-Based Methylation Assay

This protocol allows for the assessment of this compound's ability to inhibit the methylation of an endogenous non-histone protein within a cellular context.[11]

Materials:

-

Cell line expressing the target non-histone protein (e.g., HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation of the target non-histone protein

-

Protein A/G agarose beads

-

Primary antibody specific for the methylated form of the target protein

-

Primary antibody for the total target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot apparatus and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Incubate equal amounts of protein lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody specific for the methylated form of the target protein.

-

After imaging, strip the membrane and re-probe with the primary antibody for the total target protein to ensure equal loading.

-

Quantify the band intensities and normalize the methylated protein signal to the total protein signal.

-

Determine the dose-dependent effect of this compound on the methylation of the target non-histone protein.

Conclusion

This compound represents a valuable tool for investigating the roles of PRMT4 in cellular processes mediated by non-histone protein methylation. The quantitative data on related inhibitors and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the specific effects of this compound. Further characterization of the inhibitory profile of this compound against a broader range of non-histone substrates will be crucial for its development as a selective chemical probe and potential therapeutic agent. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid to conceptualize the intricate mechanisms of PRMT4 function and its inhibition.

References

- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PRMT4 Facilitates White Adipose Tissue Browning and Thermogenesis by Methylating PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling within a Coactivator Complex: Methylation of SRC-3/AIB1 Is a Molecular Switch for Complex Disassembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric arginine dimethylation of RelA provides a repressive mark to modulate TNFα/NF-κB response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 12. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARG Hypermethylation as the First Epigenetic Modification in Newly Onset Insulin Resistance in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Foundational Research on PRMT4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It provides a comprehensive overview of the core methodologies, quantitative data, and signaling pathways that are crucial for the discovery and development of PRMT4 inhibitors.

Introduction to PRMT4

Protein Arginine Methyltransferase 4 (PRMT4/CARM1) is a key enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1] As a Type I PRMT, it is responsible for creating both monomethylarginine and asymmetric dimethylarginine marks.[2][3] This post-translational modification plays a critical role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1]

PRMT4 primarily functions as a transcriptional coactivator.[4][5] It methylates histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which are epigenetic marks associated with active gene transcription.[1][5] Overexpression of PRMT4 has been implicated in a range of cancers, including breast, prostate, and colorectal cancers, making it a compelling target for therapeutic intervention.[1] The development of potent and selective PRMT4 inhibitors is an active area of research aimed at disrupting the oncogenic signaling pathways driven by this enzyme.

Quantitative Data on PRMT4 Inhibitors

The following tables summarize the in vitro and cellular potency of key PRMT4 inhibitors that have been instrumental in foundational research.

Table 1: In Vitro Potency of Selected PRMT4 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference(s) |

| TP-064 | PRMT4 | < 10 | Biochemical | [6][7][8] |

| PRMT6 | 1300 | Biochemical | [6] | |

| AH237 | PRMT4 | 2.8 | Biochemical | [1][9] |

| PRMT5 | 0.42 | Biochemical | [1][9] | |

| PRMT1 | 5900 | Biochemical | [1] | |

| PRMT7 | 831 | Biochemical | [1] | |

| Compound 17 (MS049) | PRMT4 | 34 | Biochemical | [10][11] |

| PRMT6 | 43 | Biochemical | [10][11] | |

| iCARM1 (CARM1-IN-6) | PRMT4 | 12300 | Biochemical | [12] |

| GSK3368715 | PRMT1 | 3.1 | Biochemical | [11] |

| PRMT4 | 1148 | Biochemical | [11] | |

| PRMT6 | 5.7 | Biochemical | [11] | |

| PRMT8 | 1.7 | Biochemical | [11] | |

| SGC2085 | PRMT4 | 50 | Biochemical | [11] |

| PRMT6 | 5200 | Biochemical | [11] | |

| PRMT4-IN-1 | PRMT4 | 3.2 | Biochemical | [11] |

Table 2: Cellular Activity of Selected PRMT4 Inhibitors

| Inhibitor | Cellular Target/Assay | IC50 (nM) | Cell Line | Reference(s) |

| TP-064 | BAF155 Dimethylation | 340 | HEK293 | [6][7] |

| MED12 Dimethylation | 43 | HEK293 | [6][7][8] | |

| Compound 17 (MS049) | Med12-Rme2a Levels | 1400 | HEK293 | [10] |

| H3R2me2a Mark | 970 | HEK293 | [10] |

Key Experimental Protocols

The following are detailed methodologies for common assays used to evaluate PRMT4 activity and inhibition.

Chemiluminescent Assay

This assay measures the activity of PRMT4 by detecting the methylation of a substrate pre-coated on a microplate.

Materials:

-

PRMT4 Chemiluminescent Assay Kit (e.g., BPS Bioscience #52041)[13]

-

TBST Buffer (1x TBS, pH 8.0, 0.05% Tween-20)

-

Luminometer or microplate reader capable of reading chemiluminescence[14]

Protocol: [14]

-

Plate Rehydration: Add 150 µL of TBST buffer to each well of the substrate-precoated 96-well strip plate. Incubate for 15 minutes at room temperature. Remove the liquid by tapping the plate on a paper towel.

-

Reaction Mixture Preparation: For each reaction, prepare a 25 µL mixture containing:

-

15 µL of 1x HMT assay buffer 5

-

5 µL of diluted test inhibitor

-

5 µL of 20 µM S-adenosylmethionine

-

-

Enzyme Addition: Add 20 µL of diluted PRMT4 enzyme (e.g., 10 ng/µL in 1x HMT assay buffer 5) to the wells containing the reaction mixture.

-

Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

-

Washing: Remove the supernatant and wash the wells three times with 200 µL of TBST buffer per well.

-

Primary Antibody: Add 100 µL of diluted primary antibody (e.g., 1:100 dilution in Blocking Buffer 4) to each well. Incubate for 1 hour at room temperature with slow shaking.

-

Washing: Repeat the washing step as in step 5.

-

Secondary Antibody: Add 100 µL of diluted HRP-labeled secondary antibody (e.g., 1:1000 dilution in Blocking Buffer 4) to each well. Incubate for 30 minutes at room temperature with slow shaking.

-

Washing: Repeat the washing step as in step 5.

-

Chemiluminescent Detection: Prepare the HRP chemiluminescent substrate according to the manufacturer's instructions (e.g., mix substrate A and B). Add 100 µL to each well.

-

Data Acquisition: Immediately read the chemiluminescence on a luminometer.

AlphaLISA Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that does not require washing steps, making it suitable for high-throughput screening.

Materials:

-

PRMT4 Homogeneous Assay Kit (e.g., BPS Bioscience #52076 or Revvity AL151)[15][16]

-

White opaque 384-well OptiPlate™

-

AlphaScreen®-compatible microplate reader

Protocol: [15]

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

5 µL of 2X test inhibitor or assay buffer.

-

2.5 µL of 4X PRMT4 enzyme.

-

-